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Abstract

VLX600 is a small molecule compound that has demonstrated significant potential as an anti-
cancer agent. Its unique mechanism of action, which involves the chelation of iron and
subsequent inhibition of mitochondrial oxidative phosphorylation (OXPHOS), sets it apart from
traditional chemotherapeutic drugs. This technical guide provides an in-depth overview of the
chemical structure, properties, and biological activities of VLX600. It details the compound's
effects on key signaling pathways, summarizes quantitative data from various studies, and
provides detailed protocols for essential experiments used to characterize its activity. This
document is intended to serve as a comprehensive resource for researchers and drug
development professionals interested in the therapeutic potential of VLX600.

Chemical Structure and Properties

VLX600, with the chemical formula C17H1sN7, is a triazino[5,6-b]indole derivative.[1][2] Its
structure is characterized by a planar heterocyclic core, which is crucial for its biological activity.

Table 1: Chemical and Physical Properties of VLX600
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Property Value Reference

1-(2-pyridinyl)-ethanone, 2-(6-
IUPAC Name methyl-5H-1,2,4-triazinol[5,6- [1]
blindol-3-yl)hydrazone

Molecular Formula C17H1sN7 [1][2]
Molecular Weight 317.35 g/mol [2]
CAS Number 327031-55-0 [1]
Appearance Dark yellow powder [1]

N DMSO: 25 mg/mL; Ethanol:
Solubility [1]
<1mg/ml

CC1=C2C(=CC=C1)C3=C(N2)

SMILES String N=C(N=N3)NN=C(C)C4=CC= [2]
CC=N4
Storage -20°C [1]

Mechanism of Action and Signaling Pathways

VLX600 exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily
centered on its ability to chelate iron and disrupt cellular metabolism.

Inhibition of Oxidative Phosphorylation (OXPHOS)

VLX600 is a potent iron-chelating agent.[2][3] By binding to intracellular iron, it disrupts the
function of iron-containing proteins essential for mitochondrial respiration. This leads to a
significant reduction in oxidative phosphorylation, the primary process by which cells generate
ATP. The resulting decrease in ATP levels creates a bioenergetic crisis, particularly in the
metabolically compromised microenvironments of solid tumors.[1]
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VLX600 inhibits oxidative phosphorylation by chelating iron.

Disruption of Homologous Recombination

Recent studies have revealed that VLX600 also disrupts the homologous recombination (HR)
DNA repair pathway.[3] This activity is linked to its iron chelation properties, as it inhibits the
function of iron-dependent histone lysine demethylases (KDMs), such as KDM4A.[3] Inhibition
of KDMs leads to altered histone methylation states, which in turn impairs the recruitment of
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key HR proteins like RAD51 to sites of DNA double-strand breaks. This disruption of DNA
repair sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.
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VLX600 disrupts homologous recombination by inhibiting KDMs.

Modulation of the mTOR Signaling Pathway

VLX600 has been shown to inhibit the phosphorylation of downstream effectors of the mTOR
signaling pathway, namely 4EBP1 and p70S6K.[1] This inhibition is independent of HIF-1a. The
MTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition
by VLX600 contributes to the compound's anti-cancer activity.

Quantitative Data

The anti-cancer activity of VLX600 has been quantified in various cancer cell lines. The half-
maximal inhibitory concentration (ICso) values demonstrate its potency.

Table 2: In Vitro Cytotoxicity of VLX600 in Human Cancer Cell Lines

Cell Line Cancer Type ICs0 (M) Reference

. ~6 (in 3D
HCT116 Colon Carcinoma o [1]
microtissues)

Not specified,
OVCAR-8 Ovarian Cancer synergistic with [3]
olaparib

Not specified,
PEO14 Ovarian Cancer synergistic with [3]

olaparib

Not specified,
OoVvao Ovarian Cancer synergistic with [3]

olaparib

Table 3: Preclinical and Clinical Dosage Information
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Study Type Model Dosage Route Schedule Reference
HCT116 &
- HT29 : :
Preclinical ) ~16 mg/kg V. b.i.d, 5 days [1]
xenografts in
NMRI mice
Patients with Days 1, 8,
10, 20, 40,
Phase | refractory o ] and 15 of
o ) 80, 160, and i.v. infusion [4]
Clinical Trial advanced each 28-day
) 210 mg
solid tumors cycle

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the
biological activity of VLX600.

Cell Viability and Cytotoxicity Assay (ATP Measurement)

This protocol is adapted from a method used to evaluate the cytotoxicity of VLX600 in cell
culture.[3]

Objective: To determine the effect of VLX600 on the viability of cancer cells by measuring
intracellular ATP levels.

Materials:

Cancer cell line of interest (e.g., HCT116)

96-well opaque-walled assay plates

Cell culture medium

VLX600 stock solution (in DMSO)

ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Luminometer
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Procedure:

Seed 10,000 cells per well in a 96-well opaque-walled plate in 100 pL of cell culture medium.
 Incubate the plate for 24 hours to allow cells to adhere.
o Prepare serial dilutions of VLX600 in cell culture medium.

e Remove the medium from the wells and add 100 pL of the VLX600 dilutions to the respective
wells. Include vehicle control wells (medium with DMSO).

 Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

» Equilibrate the plate to room temperature for approximately 30 minutes.

o Prepare the ATP assay reagent according to the manufacturer's instructions.

e Add 100 pL of the ATP assay reagent to each well.

e Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

 Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
o Measure the luminescence using a luminometer.

o Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of mTOR Pathway Proteins

This protocol outlines the general procedure for analyzing the phosphorylation status of mTOR
pathway proteins.

Objective: To assess the effect of VLX600 on the phosphorylation of mTOR, 4EBP1, and
p70S6K.

Materials:

e Cancer cell line of interest
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e VLX600

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels

e PVDF membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-4EBP1, anti-
4EBP1, anti-phospho-p70S6K, anti-p70S6K, and a loading control like anti-3-actin)

o HRP-conjugated secondary antibodies

e Chemiluminescent substrate

Procedure:

o Plate cells and treat with VLX600 at the desired concentrations and for the specified time.
o Lyse the cells with ice-cold lysis buffer.

o Determine the protein concentration of the lysates using a BCA assay.

» Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with the primary antibody overnight at 4°C.

e Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

e Wash the membrane again with TBST.
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» Detect the protein bands using a chemiluminescent substrate and an imaging system.

e Quantify the band intensities and normalize to the total protein and loading control.

Homologous Recombination (HR) Assay (DR-GFP
Reporter Assay)

This protocol is based on the use of a DR-GFP reporter cell line to measure HR efficiency.[2]
Obijective: To determine if VLX600 inhibits homologous recombination repair.

Materials:

OVCAR-8-DR-GFP cells (or other suitable DR-GFP reporter cell line)

[-Scel expression plasmid

Transfection reagent

VLX600

Flow cytometer

Procedure:

o Transfect the OVCAR-8-DR-GFP cells with the I-Scel expression plasmid to induce a
double-strand break in the DR-GFP reporter construct.

o Plate the transfected cells and allow them to adhere for 2 hours.

e Treat the cells with various concentrations of VLX600 or vehicle control.

 Incubate the cells for 72 hours in the continued presence of VLX600.

» Harvest the cells and analyze for GFP expression by flow cytometry.

e The percentage of GFP-positive cells is indicative of successful HR repair.

o Express the results as a percentage of the vehicle-treated control.
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In Vitro Histone Demethylase (KDM) Activity Assay

This protocol is for measuring the enzymatic activity of a histone demethylase in the presence
of VLX600.[1]

Objective: To determine if VLX600 directly inhibits the activity of histone lysine demethylases.
Materials:

e Purified recombinant KDM4A (or other KDM)

o H3K9me3 peptide substrate

e VLX600

o Assay buffer

o FeCl2

e a-ketoglutarate

» Ascorbic acid

o Histone demethylase activity assay kit (e.g., Succinate-Glo™ Jm|C
Demethylase/Hydroxylase Assay)

e Luminometer
Procedure:

e Prepare a reaction mixture containing the purified KDM4A enzyme, H3K9me3 peptide
substrate, a-ketoglutarate, ascorbic acid, and FeCl: in the assay buffer.

o Add VLX600 at various concentrations to the reaction mixture. Include a no-inhibitor control.

« Initiate the demethylase reaction according to the kit manufacturer's instructions and
incubate for the recommended time.
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» Stop the reaction and measure the product formation (e.g., succinate) using the detection
reagent provided in the Kit.

e Measure the luminescent signal using a luminometer.

o Calculate the percent KDMA4A activity relative to the no-inhibitor control.

Conclusion

VLX600 is a promising anti-cancer agent with a novel mechanism of action that targets the
metabolic vulnerabilities of cancer cells. Its ability to chelate iron, inhibit oxidative
phosphorylation, and disrupt DNA repair pathways provides a multi-pronged attack on tumor
growth and survival. The quantitative data and experimental protocols provided in this guide
offer a solid foundation for further research and development of VLX600 as a potential
therapeutic for a range of cancers. The unique properties of VLX600, particularly its efficacy in
metabolically compromised tumor microenvironments, suggest its potential for use in
combination with other anti-cancer therapies to overcome drug resistance and improve patient
outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]

2. VLX600 Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and
Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nim.nih.gov]

3. pubcompare.ai [pubcompare.ai]

4. VLX600 Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and
Cisplatin by Inhibiting Histone Lysine Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [VLX600: A Comprehensive Technical Guide on a Novel
Anti-Cancer Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683838#vIx600-chemical-structure-and-properties]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1683838?utm_src=pdf-body
https://www.benchchem.com/product/b1683838?utm_src=pdf-body
https://www.benchchem.com/product/b1683838?utm_src=pdf-body
https://www.benchchem.com/product/b1683838?utm_src=pdf-custom-synthesis
https://aacrjournals.org/mct/article-pdf/doi/10.1158/1535-7163.MCT-20-1099/3028990/1535-7163_mct-20-1099v1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8419117/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8419117/
https://www.pubcompare.ai/protocol/rmFFrIsBwGXEOges1c9V/
https://pubmed.ncbi.nlm.nih.gov/34224364/
https://pubmed.ncbi.nlm.nih.gov/34224364/
https://www.benchchem.com/product/b1683838#vlx600-chemical-structure-and-properties
https://www.benchchem.com/product/b1683838#vlx600-chemical-structure-and-properties
https://www.benchchem.com/product/b1683838#vlx600-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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